molecular formula C16H24ClNO3S B346635 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine CAS No. 886139-93-1

1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine

Cat. No.: B346635
CAS No.: 886139-93-1
M. Wt: 345.9g/mol
InChI Key: WEUWZYGTTMKDRP-UHFFFAOYSA-N
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Description

1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a 4-chloro-3-propoxyphenylsulfonyl group and two methyl groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 4-Chloro-3-propoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-chloro-3-propoxybenzenesulfonyl chloride with thionyl chloride.

    Formation of the Piperidine Derivative: The piperidine ring is introduced by reacting the sulfonyl chloride intermediate with 3,5-dimethylpiperidine under basic conditions, such as using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole
  • 1-((4-Chloro-3-propoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine

Uniqueness

1-((4-Chloro-3-propoxyphenyl)sulfonyl)-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-3-propoxyphenyl)sulfonyl-3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3S/c1-4-7-21-16-9-14(5-6-15(16)17)22(19,20)18-10-12(2)8-13(3)11-18/h5-6,9,12-13H,4,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUWZYGTTMKDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CC(CC(C2)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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